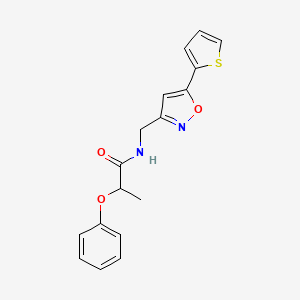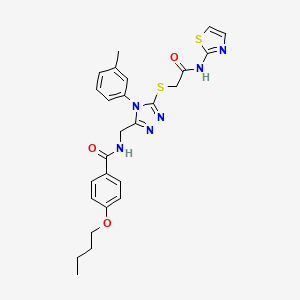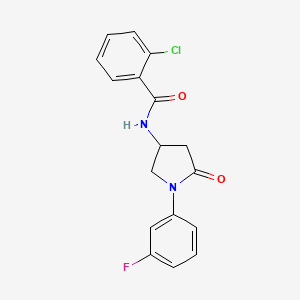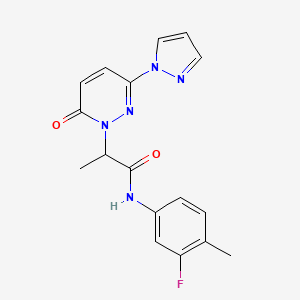
4-((4-(furan-2-yl)thiazol-2-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-(furan-2-yl)thiazol-2-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of piperazine derivatives and has shown promising results in various studies.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Compounds structurally related to 4-((4-(furan-2-yl)thiazol-2-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide have been synthesized and shown to possess antimicrobial activities. For instance, azole derivatives obtained from furan-2-carbohydrazide have demonstrated activity against various microorganisms. These derivatives include 1,3,4-oxadiazole, 1,3-thiazolidine, and 1,2,4-triazole compounds, highlighting the potential of furan and thiophene derivatives in antimicrobial research (Başoğlu et al., 2013).
Antidepressant and Antianxiety Activities
Novel derivatives of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have been synthesized, displaying significant antidepressant and antianxiety activities. These compounds, tested in animal models, reduced the duration of immobility times and showed antianxiety activity, suggesting the therapeutic potential of furan-2-yl and thiophene derivatives in the treatment of depression and anxiety disorders (Kumar et al., 2017).
5-HT2 Antagonist Activity
Derivatives containing benzo[b]furan and benzo[b]thiophene linked to piperidine and piperazine structures have been synthesized and found to exhibit 5-HT2 antagonist activity. These compounds represent a class of chemical entities with potential for the development of treatments targeting 5-HT2 receptors, which are implicated in various neurological and psychiatric disorders (Watanabe et al., 1993).
QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) studies on derivatives of benzothiazoles substituted piperazine have been conducted to understand the relationship between molecular structure and biological activity. These studies provide insights into the design of new compounds with enhanced efficacy and specificity for their biological targets (Al-Masoudi et al., 2011).
Anticancer and Antiangiogenic Effects
Research on thioxothiazolidin-4-one derivatives has demonstrated their potential in inhibiting tumor growth and tumor-induced angiogenesis. These studies suggest the capability of such derivatives to serve as candidates for anticancer therapy, particularly in targeting tumor angiogenesis and cell proliferation (Chandrappa et al., 2010).
Neuroinflammation Imaging
The development of radioligands targeting the macrophage colony-stimulating factor 1 receptor (CSF1R) on microglia presents a novel approach for imaging neuroinflammation in vivo. This advancement holds promise for the study and treatment of neurodegenerative diseases by enabling the non-invasive visualization of microglial activation (Horti et al., 2019).
Eigenschaften
IUPAC Name |
4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]-N-thiophen-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S2/c22-17(19-15-4-2-10-24-15)21-7-5-20(6-8-21)11-16-18-13(12-25-16)14-3-1-9-23-14/h1-4,9-10,12H,5-8,11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDWFGCCWYNBJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)C(=O)NC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-(furan-2-yl)thiazol-2-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[3-(prop-2-enoylamino)propanoylamino]piperidine-1-carboxylate](/img/structure/B2640937.png)
![(E)-3-(2,5-difluorophenyl)-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)prop-2-en-1-one](/img/structure/B2640939.png)


![N-[(4-chlorophenyl)(cyano)methyl]-2-cyclopropyl-2-(pyrrolidin-1-yl)acetamide](/img/structure/B2640945.png)


![2-[(Trimethylsilyl)oxy]propanenitrile](/img/structure/B2640949.png)
![2-[2-(4-Chlorophenoxymethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2640950.png)
![1'-(3-Chloro-2,2-dimethylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2640952.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2640957.png)
![di-tert-Butyl 2,2'-(((S)-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole-3,10-diyl)bis(1H-imidazole-5,2-diyl))(2S,2'S)-bis(pyrrolidine-1-carboxylate) 4-nitrobenzoate](/img/structure/B2640958.png)